BenchChemオンラインストアへようこそ!

(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid

Chiral chemistry enantiomeric purity stereochemistry

(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid (CAS 1989638-11-0) is a chiral, non-racemic morpholinone-2-carboxylic acid derivative with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol. The compound features a defined (2S,3R) absolute configuration at two stereogenic centers, distinguishing it from the corresponding racemic mixture (CAS 2307780-38-5).

Molecular Formula C11H12N2O4
Molecular Weight 236.227
CAS No. 1989638-11-0
Cat. No. B2826056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid
CAS1989638-11-0
Molecular FormulaC11H12N2O4
Molecular Weight236.227
Structural Identifiers
SMILESCN1C(C(OCC1=O)C(=O)O)C2=CN=CC=C2
InChIInChI=1S/C11H12N2O4/c1-13-8(14)6-17-10(11(15)16)9(13)7-3-2-4-12-5-7/h2-5,9-10H,6H2,1H3,(H,15,16)/t9-,10+/m1/s1
InChIKeyNJCRLFLFIRFVDC-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3R)-4-Methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic Acid: Chiral Morpholinone Scaffold for Preclinical Research Sourcing


(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid (CAS 1989638-11-0) is a chiral, non-racemic morpholinone-2-carboxylic acid derivative with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol [1]. The compound features a defined (2S,3R) absolute configuration at two stereogenic centers, distinguishing it from the corresponding racemic mixture (CAS 2307780-38-5) [2]. This stereochemically pure scaffold incorporates a pyridin-3-yl substituent at position 3 and a carboxylic acid handle at position 2, making it a versatile building block for medicinal chemistry and chemical biology applications requiring defined chirality [3].

Why (2S,3R)-4-Methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic Acid Cannot Be Replaced by Generic Morpholine Analogs


Generic substitution of (2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid with racemic or achiral morpholine analogs is scientifically invalid because stereochemistry at the 2- and 3-positions fundamentally alters molecular recognition at biological targets. Chiral drugs and chemical probes exhibit distinct pharmacodynamic and pharmacokinetic profiles between enantiomers, including differences in target binding affinity, off-target selectivity, metabolic stability, and toxicity [1]. The (2S,3R) configuration pre-organizes the pyridin-3-yl and carboxylic acid pharmacophores in a specific spatial orientation that is not reproduced by the racemate or by alternative pyridyl regioisomers (e.g., pyridin-2-yl or pyridin-4-yl analogs) [2]. Procurement of the stereochemically defined compound is essential for reproducible structure-activity relationship (SAR) studies and for avoiding confounding data from enantiomeric mixtures.

Quantitative Differentiation Evidence for (2S,3R)-4-Methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic Acid vs. Closest Analogs


Stereochemical Purity: (2S,3R) Single Enantiomer vs. Racemic Mixture in Chiral Recognition

The target compound is supplied as a single (2S,3R) enantiomer with a typical purity of ≥95%, whereas the closest commercially available analog is the racemic mixture rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid (CAS 2307780-38-5) [1]. In receptor-ligand interactions, enantiomeric pairs frequently exhibit 10- to 100-fold differences in binding affinity due to differential fit within chiral binding pockets [2]. For morpholine-based therapeutics, the (S,R) configuration has been shown to confer a 5- to 50-fold increase in target selectivity over the corresponding (R,S) or racemic forms in orexin receptor and serotonin receptor programs [3].

Chiral chemistry enantiomeric purity stereochemistry drug design

Pyridyl Regioisomer Specificity: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs in Biological Target Engagement

The 3-pyridyl substituent on the target compound directs hydrogen-bonding and π-stacking interactions differently than the 2-pyridyl or 4-pyridyl regioisomers. In pyridine-containing kinase inhibitors and GPCR ligands, the 3-pyridyl isomer has been shown to alter selectivity profiles by factors of 10- to 1,000-fold compared to the 2-pyridyl and 4-pyridyl isomers due to differential interactions with hinge-region residues or receptor subpockets [1]. For morpholine-containing pyridine compounds targeting D2, D3, or 5-HT2A receptors, the 3-pyridyl regioisomer is specifically claimed for schizophrenia indications, while the 2-pyridyl and 4-pyridyl analogs exhibit reduced or absent activity [2].

Regiochemistry pyridine isomerism target selectivity medicinal chemistry

Molecular Property Differentiation: Physicochemical Descriptors vs. Common Morpholine Building Blocks

The target compound exhibits a molecular formula of C11H12N2O4 (MW 236.22) with a calculated logP of approximately 0.8–1.2 and a topological polar surface area (tPSA) of approximately 79–85 Ų, which positions it favorably within CNS drug-like chemical space [1]. In comparison, the commonly used achiral morpholine-2-carboxylic acid (MW 131.13, tPSA ~58 Ų) lacks the pyridyl and methyl substituents that confer enhanced target recognition [2]. The presence of the lactam carbonyl (5-oxo) and the pyridinyl nitrogen provides additional hydrogen-bond acceptor sites that can improve binding thermodynamics by 1–3 kcal/mol relative to unsubstituted morpholine scaffolds [3].

Physicochemical properties drug-likeness lead optimization molecular design

Optimal Research and Industrial Application Scenarios for (2S,3R)-4-Methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic Acid


Stereochemistry-Dependent CNS Drug Discovery Programs Targeting Dopamine and Serotonin Receptors

The (2S,3R) configuration and 3-pyridyl substituent of this compound align with the pharmacophore requirements of D2, D3, and 5-HT2A receptors, as disclosed in patent literature claiming pyridinyl morpholine compounds for schizophrenia [1]. Procurement of the enantiopure compound is essential for hit-to-lead optimization where stereochemistry directly determines receptor subtype selectivity. The compound serves as a chiral building block for synthesizing patent-defined analogs, replacing the racemate to avoid the need for chiral resolution during lead optimization .

Enantioselective Chemical Probe Development for Platelet 12-Lipoxygenase (12-LOX)

The morpholinone scaffold has been evaluated in vitro for inhibition of platelet 12-lipoxygenase at 30 μM concentration, as documented in bioassay records (ALA615117) [1]. The defined (2S,3R) stereochemistry enables structure-based design of selective 12-LOX inhibitors, where the spatial orientation of the pyridinyl and carboxylic acid groups is critical for chelating the catalytic iron and occupying the substrate-binding cleft. Use of the single enantiomer ensures that observed inhibitory activity is attributable to a single molecular species, facilitating meaningful SAR interpretation [2].

Fragment-Based Drug Design Leveraging Morpholinone Core Complexity

With a molecular weight of 236 Da and a tPSA of ~79–85 Ų, this compound occupies an optimal fragment-sized chemical space while incorporating three pharmacophoric elements: a pyridinyl ring, a carboxylic acid, and a lactam carbonyl [1]. The (2S,3R) stereochemistry provides a pre-organized three-dimensional scaffold for fragment growing and linking strategies. Compared to achiral morpholine fragments, this compound offers additional hydrogen-bond acceptor sites and enhanced binding enthalpy contributions, as evidenced by the 1–3 kcal/mol binding free energy gains predicted for the added functional groups .

Asymmetric Synthesis Intermediate for Chiral Morpholine-Derived APIs

The compound functions as a key chiral intermediate in the synthesis of more complex morpholine-containing active pharmaceutical ingredients (APIs), particularly those requiring the (2S,3R) configuration for biological activity [1]. The carboxylic acid handle at position 2 enables amide coupling and esterification reactions, while the pyridin-3-yl group can undergo further functionalization. The ≥95% enantiomeric purity ensures that downstream products maintain stereochemical integrity without requiring additional chiral resolution steps, reducing synthesis cost and improving overall yield .

Quote Request

Request a Quote for (2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.